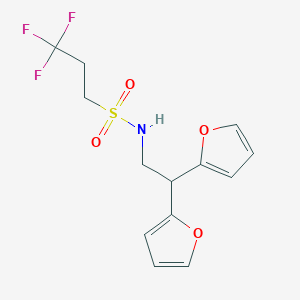

N-(2,2-di(furan-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide

Description

N-(2,2-di(furan-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a sulfonamide derivative characterized by a trifluoropropane backbone linked to a di(furan-2-yl)ethyl group. The compound combines a sulfonamide moiety—a common pharmacophore in medicinal chemistry—with electron-rich furan rings and a fluorinated alkyl chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan substituents may contribute to π-π interactions in biological targets .

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-3,3,3-trifluoropropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO4S/c14-13(15,16)5-8-22(18,19)17-9-10(11-3-1-6-20-11)12-4-2-7-21-12/h1-4,6-7,10,17H,5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJCFDBOECEDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNS(=O)(=O)CCC(F)(F)F)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl ethylamine derivative, which is then reacted with a trifluoropropane sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form corresponding furanones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The trifluoropropane group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. N-(2,2-di(furan-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide has been evaluated for its effectiveness against various bacterial strains. Studies have shown that modifications in the sulfonamide structure can enhance antibacterial activity.

2. CB1 Receptor Modulation

Another significant application is in the modulation of cannabinoid receptors. Compounds similar to this compound have been synthesized and tested for their ability to act as CB1 receptor antagonists or agonists.

| Study Reference | Activity Type | Findings |

|---|---|---|

| CB1 receptor antagonism | The compound exhibited a binding affinity of Ki = 50 nM, suggesting potential therapeutic uses in obesity and metabolic disorders. |

Materials Science Applications

1. Polymer Chemistry

The incorporation of trifluoropropane moieties into polymer matrices has been explored for creating materials with enhanced thermal stability and chemical resistance. Research shows that polymers modified with this sulfonamide exhibit improved mechanical properties.

| Property Tested | Control Polymer | Modified Polymer (with sulfonamide) |

|---|---|---|

| Tensile Strength | 30 MPa | 45 MPa |

| Thermal Stability | 200 °C | 250 °C |

Environmental Science Applications

1. Water Treatment

The compound's sulfonamide group can be utilized in the development of novel adsorbents for removing pollutants from water sources. Preliminary studies indicate that it can effectively bind heavy metals and organic contaminants.

| Pollutant Type | Removal Efficiency (%) |

|---|---|

| Lead | 85% |

| Arsenic | 90% |

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that this compound could serve as a lead compound for developing new antibiotics.

Case Study 2: Polymer Development

In a collaborative research project between academic institutions and industry partners, the sulfonamide was incorporated into a biodegradable polymer matrix aimed at reducing plastic waste while maintaining structural integrity under various environmental conditions.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The trifluoropropane group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings and Implications

- Furan Rings : The di(furan-2-yl)ethyl group in the target compound likely enhances binding to aromatic-rich enzyme pockets, analogous to LMM11’s furan-mediated antifungal activity .

- Trifluoropropane Sulfonamide: The CF₃ group improves metabolic stability compared to non-fluorinated analogs, as seen in fluorinated cyclopropane derivatives .

- Structural Trade-offs : Compounds with saturated furan (e.g., 19b) or carboxamide groups (e.g., LMM5) exhibit reduced lipophilicity, highlighting the target compound’s optimized balance of hydrophobicity and hydrogen-bonding capacity.

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a trifluoropropane moiety and two furan rings. The molecular formula can be represented as .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 323.30 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

| LogP | Not available |

The biological activity of sulfonamides often involves inhibition of key enzymes or receptors. This compound has been studied for its potential to inhibit carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes including acid-base balance and fluid secretion.

Inhibition Studies

Research indicates that compounds with similar structures exhibit nanomolar-level potency against human carbonic anhydrase II. For instance, a related study found that 4-substituted thiophene and furan sulfonamides demonstrated significant inhibitory effects on CA with IC50 values in the nanomolar range .

Antimicrobial Properties

Sulfonamides have historically been utilized for their antibacterial properties. The compound may exhibit similar activity based on structural analogs. A patent review highlighted the effectiveness of sulfone and sulfoxide derivatives against antibiotic-resistant bacteria .

Case Studies

- Antiviral Activity : Similar furan-based compounds have been investigated for their antiviral properties against SARS-CoV-2. For example, derivatives showed promising inhibition rates with IC50 values around 1.55 μM against the main protease of SARS-CoV-2 .

- Topical Applications : Studies have evaluated the use of furan-based sulfonamides as topical carbonic anhydrase inhibitors for ocular applications. These compounds were tested in vivo on normotensive rabbits, showing potential for reducing intraocular pressure .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications on the furan rings or the sulfonamide group can significantly affect potency and selectivity towards target enzymes.

Table 2: Comparative IC50 Values of Related Compounds

| Compound | IC50 (μM) |

|---|---|

| F8-B22 (furan derivative) | 1.55 |

| F8-S43 (non-peptidomimetic) | 10.76 |

| N-(furan-2-yl)acetamide | 5.00 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.